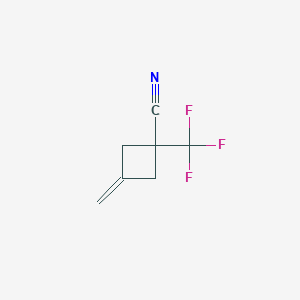
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol . It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a cyclobutane ring. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Méthodes De Préparation
The synthesis of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves several steps. One common method includes the reaction of a suitable cyclobutane precursor with trifluoromethylating agents under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The nitrile group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C7H6F3N |
|---|---|
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H6F3N/c1-5-2-6(3-5,4-11)7(8,9)10/h1-3H2 |
Clé InChI |
AEKCXHAMCVJMIP-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)(C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


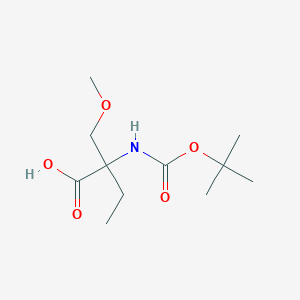
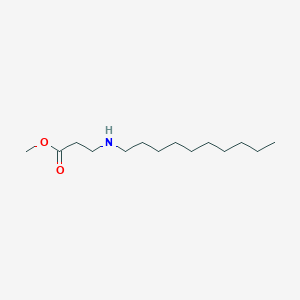
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
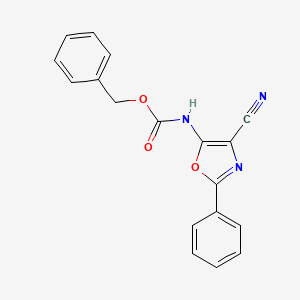
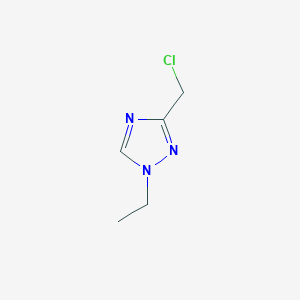
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
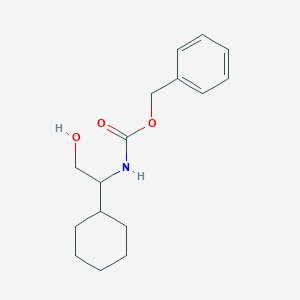
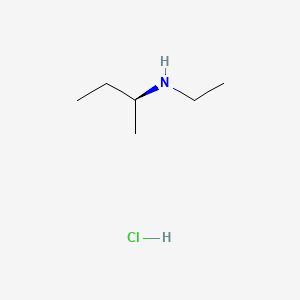
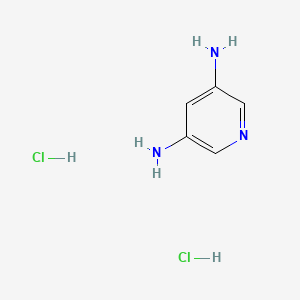
![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
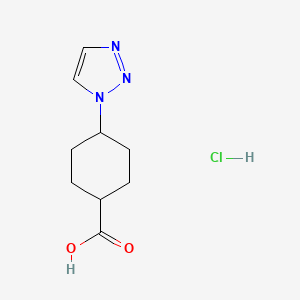
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
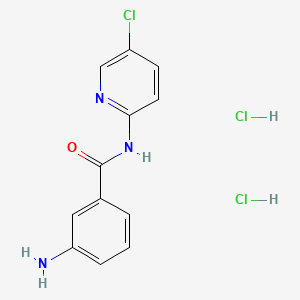
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
